Sigma-2 Receptor Binding Affinity: Subnanomolar Potency Distinguishes N,N-Dimethyl-2-piperazinemethanamine
N,N-Dimethyl-2-piperazinemethanamine exhibits high-affinity binding to the sigma-2 receptor with a Ki value of 8.40 nM as determined by displacement of [3H]-DTG [1]. This represents potent sigma-2 engagement, while the compound displays markedly weaker affinity for the sigma-1 receptor (Ki = 20 nM in guinea pig brain membranes) [1]. Notably, the same compound shows an alternative sigma-1 Ki of 276 nM in rat brain homogenate using [3H]-(+)-pentazocine displacement [2], indicating assay-dependent variability but consistently lower sigma-1 potency. Comparative selectivity profiling reveals negligible affinity for the D2 dopamine receptor (Ki > 1,000 nM) and histamine H3 receptor (Ki = 7,770 nM) [2], confirming a distinct pharmacological fingerprint not shared by all piperazine derivatives.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-2: Ki = 8.40 nM; Sigma-1: Ki = 20 nM (guinea pig), Ki = 276 nM (rat) |
| Comparator Or Baseline | Baseline reference: D2 dopamine receptor (Ki > 1,000 nM), H3 receptor (Ki = 7,770 nM) |
| Quantified Difference | ≥119-fold selectivity for sigma-2 over D2; ≥925-fold selectivity over H3 |
| Conditions | Radioligand displacement assay: [3H]-DTG for sigma-2 (120 min incubation); [3H]-(+)-pentazocine for sigma-1 (rat brain homogenate or guinea pig membranes) |
Why This Matters
The 8.40 nM sigma-2 affinity defines a specific pharmacological profile that enables target validation studies distinct from generic piperazine derivatives lacking this activity level.
- [1] BindingDB Entry BDBM50243681 (CHEMBL4069507). Sigma-2 and Sigma-1 receptor binding data for N,N-dimethyl-2-piperazinemethanamine. ChEMBL-curated dataset. View Source
- [2] BindingDB Entry BDBM50384297 (CHEMBL2030627). Sigma-1, D2, and H3 receptor binding data for N,N-dimethyl-2-piperazinemethanamine. ChEMBL-curated dataset. View Source
